molecular formula BrCl2PS B14724414 Phosphorothioic bromide dichloride CAS No. 13455-06-6

Phosphorothioic bromide dichloride

Cat. No.: B14724414
CAS No.: 13455-06-6
M. Wt: 213.85 g/mol
InChI Key: RNVJBABWHKIKGH-UHFFFAOYSA-N
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Description

Phosphorothioic bromide dichloride (PSBrCl₂) is a mixed halogenated phosphorus compound characterized by a central phosphorus atom bonded to sulfur, one bromine atom, and two chlorine atoms. This structure places it within the broader class of thiophosphoryl halides, which are critical in industrial and synthetic chemistry due to their dual functionality as halogen donors and sulfur-containing electrophiles.

Properties

CAS No.

13455-06-6

Molecular Formula

BrCl2PS

Molecular Weight

213.85 g/mol

IUPAC Name

bromo-dichloro-sulfanylidene-λ5-phosphane

InChI

InChI=1S/BrCl2PS/c1-4(2,3)5

InChI Key

RNVJBABWHKIKGH-UHFFFAOYSA-N

Canonical SMILES

P(=S)(Cl)(Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphorothioic bromide dichloride can be synthesized through the reaction of phosphorus trichloride (PCl3) with sulfur monochloride (S2Cl2) and a bromine source under anhydrous conditions. The reaction typically requires a catalytic amount of chloride ion to proceed efficiently .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and yield of the final product. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Phosphorothioic bromide dichloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphorothioic acid derivatives.

    Reduction: Reduction reactions can convert it into phosphorothioic bromide.

    Substitution: It can undergo substitution reactions where the bromine or chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Phosphorothioic acid derivatives.

    Reduction: Phosphorothioic bromide.

    Substitution: Various substituted phosphorothioic compounds depending on the nucleophile used.

Scientific Research Applications

Phosphorothioic bromide dichloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phosphorothioic bromide dichloride involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical species. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The specific pathways and molecular targets depend on the context of its application and the nature of the interacting species .

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural and functional differences between PSBrCl₂ and related phosphorus-sulfur halides:

Compound Formula Key Structural Features Physical State (Inferred) Primary Applications Reactivity Profile
Phosphorothioic bromide dichloride PSBrCl₂ P–S bond; mixed Br/Cl substituents Likely liquid Flame retardants, halogenation Halogenation, nucleophilic substitution
Thiophosphoryl bromide PSBr₃ P–S bond; three Br substituents Solid/Liquid Fire retardants, bromination agent High bromine donor capacity
Thiophosphoryl chloride PSCl₃ P–S bond; three Cl substituents Liquid Organic synthesis (thiation) Electrophilic sulfur source
Methylphosphonothioic dichloride CH₃PSCl₂ P–S bond with methyl group; two Cl atoms Liquid Specialty polymers, agrochemicals Organo-tailored reactivity

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